2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-5-yl(2,3,4-trifluorophenyl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the palladium-catalyzed approach mentioned above is a promising route for large-scale synthesis due to its efficiency and versatility .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce a variety of functionalized compounds .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, influencing biochemical processes . The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and receptor interactions is of particular interest .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: Another derivative with additional functional groups.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone is unique due to its trifluorophenyl group, which imparts distinct chemical properties and potential biological activities . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-9-2-1-8(10(14)11(9)15)12(17)16-4-7-3-6(16)5-18-7/h1-2,6-7H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMEXVRBHJEHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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